3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid
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Overview
Description
3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid: is an organic compound belonging to the biphenyl family This compound is characterized by two benzene rings connected at the 1,1’ positions, with two carboxylic acid groups at the 4,4’ positions and two methyl groups at the 3,3’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid typically involves the following steps:
Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core.
Functional Group Introduction: The carboxylic acid groups are introduced through oxidation reactions, often using strong oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Catalysts and reagents are often recycled to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in cross-coupling reactions.
Material Science: It serves as a building block for the synthesis of polymers and advanced materials with specific electronic properties.
Biology and Medicine:
Drug Development: The biphenyl structure is a common motif in pharmaceuticals, and derivatives of this compound are explored for their potential therapeutic properties.
Biological Probes: It can be used in the design of molecular probes for studying biological processes.
Industry:
Organic Light-Emitting Diodes (OLEDs): The compound is used in the development of OLED materials due to its favorable electronic properties.
Agriculture: It serves as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid depends on its application:
Catalysis: As a ligand, it coordinates to metal centers, facilitating various catalytic cycles.
Drug Development: It interacts with specific biological targets, such as enzymes or receptors, modulating their activity.
Material Science: Its electronic properties influence the behavior of materials in electronic devices.
Comparison with Similar Compounds
Biphenyl-4,4’-dicarboxylic acid: Lacks the methyl groups, leading to different chemical properties and reactivity.
3,3’-Dimethylbiphenyl:
Uniqueness: 3,3-Dimethyl-[1,1-biphenyl]-4,4-dicarboxylic acid is unique due to the combination of methyl and carboxylic acid groups, which impart distinct chemical properties and make it versatile for various applications in chemistry, biology, and industry .
Properties
IUPAC Name |
6,6-dimethyl-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-15(2)10-12(11-6-4-3-5-7-11)8-9-16(15,13(17)18)14(19)20/h3-10H,1-2H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFUWOLIAQRUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C=CC1(C(=O)O)C(=O)O)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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